An In-depth Technical Guide to 4-Chloro-4'-hydroxybiphenyl: Chemical Properties and Structure
An In-depth Technical Guide to 4-Chloro-4'-hydroxybiphenyl: Chemical Properties and Structure
This guide provides a comprehensive overview of 4-Chloro-4'-hydroxybiphenyl, a compound of significant interest in various scientific and industrial fields. From its fundamental chemical properties to its synthesis and biological implications, this document serves as a detailed resource for researchers, scientists, and professionals in drug development.
Introduction
4-Chloro-4'-hydroxybiphenyl, also known as 4-(4-chlorophenyl)phenol, is a chlorinated derivative of 4-hydroxybiphenyl.[1] It belongs to the class of chemical compounds known as hydroxybiphenyls and is structurally characterized by a biphenyl core with a chlorine atom and a hydroxyl group attached to different phenyl rings at the para positions. This compound has garnered attention due to its role as a metabolite of certain polychlorinated biphenyls (PCBs) and its potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[2][3] Understanding its chemical behavior and structure is crucial for its effective utilization and for assessing its environmental and toxicological impact.
Chemical Structure and Properties
The structural and physicochemical properties of 4-Chloro-4'-hydroxybiphenyl are fundamental to its reactivity and applications.
Molecular Structure
The molecule consists of two phenyl rings linked by a single carbon-carbon bond. A chlorine atom is substituted at the 4-position of one phenyl ring, and a hydroxyl group is at the 4'-position of the other.
Molecular Formula: C₁₂H₉ClO[4]
Structure:
Caption: Chemical structure of 4-Chloro-4'-hydroxybiphenyl.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Chloro-4'-hydroxybiphenyl is presented in the table below. These properties are critical for designing synthetic routes, purification processes, and for understanding its environmental fate.
| Property | Value | Source |
| Molecular Weight | 204.65 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 146 °C | [4][5] |
| Boiling Point | 335.0 ± 17.0 °C (Predicted) | [5] |
| Density | 1.239 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 9.61 ± 0.26 (Predicted) | [5] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [5] |
| InChI Key | ICVFJPSNAUMFCW-UHFFFAOYSA-N | [6] |
Spectral Data
Spectroscopic data are essential for the identification and characterization of 4-Chloro-4'-hydroxybiphenyl.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule, confirming the substitution pattern on the biphenyl rings.[7]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number and types of carbon atoms, further elucidating the molecular structure.[7]
-
Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight of the compound.[1][8] The presence of a chlorine atom is indicated by the characteristic isotopic pattern of the molecular ion peak.
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the O-H stretching of the hydroxyl group and C-Cl stretching, as well as absorptions related to the aromatic rings.
Synthesis of 4-Chloro-4'-hydroxybiphenyl
Several synthetic routes have been developed for the preparation of 4-Chloro-4'-hydroxybiphenyl. A common and efficient method involves the demethylation of 4-chloro-4'-methoxy-biphenyl.[7] Another approach is the Friedel-Crafts acylation reaction.
Synthesis via Demethylation
A laboratory-scale synthesis can be achieved through the demethylation of the corresponding methoxy derivative.
Reaction Scheme:
Caption: Demethylation of 4-chloro-4'-methoxybiphenyl.
Experimental Protocol:
-
Dissolution: Dissolve 4-chloro-4'-methoxy-biphenyl in a suitable anhydrous solvent such as dichloromethane under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a demethylating agent, such as boron tribromide (BBr₃) or hydrobromic acid (HBr), to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 4-Chloro-4'-hydroxybiphenyl.[7]
Applications and Biological Relevance
4-Chloro-4'-hydroxybiphenyl serves as a versatile intermediate in various chemical syntheses and has significant biological implications.
Pharmaceutical and Chemical Synthesis
This compound is a key precursor in the synthesis of more complex molecules. For instance, it is an essential intermediate in the production of fenofibrate, a lipid-lowering drug.[3][9] Its bifunctional nature, with a reactive hydroxyl group and a modifiable chloro-substituted ring, makes it a valuable building block in organic synthesis.
Metabolite of Polychlorinated Biphenyls (PCBs)
4-Chloro-4'-hydroxybiphenyl is a known metabolite of 4-chlorobiphenyl (PCB3), a lower-chlorinated PCB congener found in the environment.[2][10] The metabolism in mammals, including humans, typically occurs in the liver via cytochrome P-450-dependent monooxygenases.[11] This biotransformation is a critical step in the detoxification and excretion of PCBs, but it can also lead to the formation of more toxic or biologically active metabolites.
Metabolic Pathway:
Caption: Metabolic activation of 4-Chlorobiphenyl.
Endocrine Disrupting Activity
Hydroxylated PCBs, including 4-Chloro-4'-hydroxybiphenyl, have been investigated for their potential to act as endocrine disruptors. Some studies have shown that these compounds can exhibit weak estrogenic or antiestrogenic activity by interacting with estrogen receptors.[12][13] This interaction can potentially interfere with normal hormone signaling pathways. However, the binding affinity and activity can vary significantly among different hydroxylated PCB congeners.[12]
Toxicology and Safety
The toxicological profile of 4-Chloro-4'-hydroxybiphenyl is of interest, particularly due to its formation from environmental pollutants.
General Toxicity
As a metabolite of a PCB, there are concerns about its potential for toxicity. Animal studies on PCBs have indicated that they can cause liver injury and are suspected carcinogens with prolonged exposure.[4]
Bioactivation and Reactivity
Further oxidation of hydroxylated PCB metabolites can lead to the formation of reactive quinone species.[2][8] These electrophilic intermediates have the potential to form adducts with cellular macromolecules like proteins and DNA, which may contribute to oxidative stress and genotoxicity.[2]
Conclusion
4-Chloro-4'-hydroxybiphenyl is a compound with a dual identity. It is a valuable synthetic intermediate in the pharmaceutical and chemical industries, while also being a biologically relevant metabolite of a persistent environmental pollutant. A thorough understanding of its chemical properties, synthesis, and toxicological profile is essential for its safe and effective use and for assessing its impact on environmental and human health. Further research into its biological activities and mechanisms of action will continue to be an important area of investigation.
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